molecular formula C10H11FO3S B13005184 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone

Cat. No.: B13005184
M. Wt: 230.26 g/mol
InChI Key: GWIMJXAJVOCXIH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone is a sulfonyl-substituted aromatic ketone characterized by an ethylsulfonyl group (-SO₂C₂H₅) at the α-position of the ketone and a 3-fluorophenyl ring. This compound is synthesized via reactions involving sodium ethanesulfonate and α-halogenated ketones, achieving moderate yields (~79%) under optimized conditions .

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethylsulfonyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

GWIMJXAJVOCXIH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activity, making it a candidate for therapeutic applications. Research indicates that 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone may interact with specific biological targets, modulating their activity and triggering various signaling pathways. This property is particularly relevant in the context of:

  • Cancer Treatment : Studies suggest that the compound may have potential in targeting cancer cells through its mechanism of action, which involves binding to receptors or enzymes involved in tumor growth and proliferation.
  • Neurological Disorders : The modulation of neurotransmitter systems by this compound may offer therapeutic avenues for conditions such as depression or anxiety.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. Its unique chemical structure could enhance its efficacy as a pesticide or herbicide due to improved lipophilicity and stability.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Anti-Cancer Activity : A study found that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Neuropharmacological Effects : Research indicated that it could modulate neurotransmitter levels, providing insights into its use for treating neurological disorders.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the α-Position

Halogenated Analogs
  • 2-Bromo-1-(3-fluorophenyl)ethanone (C₈H₅BrFO): Used as a precursor in synthesizing indole derivatives (e.g., tubulin inhibitors). The bromine atom acts as a superior leaving group compared to ethylsulfonyl, enabling nucleophilic substitution reactions. However, it is less stable under hydrolytic conditions .
  • 2-Chloro-1-(3-fluorophenyl)ethanone (C₈H₆ClFO): Similar to the bromo analog but with lower molecular weight (172.58 g/mol) and reduced reactivity. It is utilized in synthesizing antifungal agents .
Property 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone 2-Bromo-1-(3-fluorophenyl)ethanone 2-Chloro-1-(3-fluorophenyl)ethanone
Molecular Weight (g/mol) 230.25 217.03 172.58
Key Functional Group -SO₂C₂H₅ -Br -Cl
Reactivity Moderate (stable sulfonyl group) High (good leaving group) Moderate
Application Intermediate in drug synthesis Precursor for indole derivatives Antifungal agent synthesis
Reference
Sulfur-Containing Analogs
  • 2-(Methylthio)-1-(4-(methylthio)phenyl)ethanone (C₁₅H₁₃FOS): Features a methylthio (-SMe) group, which is less polar than sulfonyl. This compound exhibits a higher predicted boiling point (399°C) due to weaker intermolecular forces compared to sulfonyl derivatives .
  • 2-(Methylsulfinyl)-1-(2,4,6-trimethylphenyl)ethanone (C₁₂H₁₆O₂S): The sulfinyl (-SOCH₃) group offers intermediate oxidation state between thio and sulfonyl, affecting solubility and metabolic stability .

Aromatic Ring Modifications

Fluorophenyl Variants
  • 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (C₁₄H₁₀F₂O): Incorporates dual fluorine atoms, enhancing electron-withdrawing effects and altering π-π stacking interactions in drug-receptor binding .
Heterocyclic Analogs
  • 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone: Replaces the fluorophenyl ring with a thiophene, increasing electron richness and altering UV-Vis absorption profiles .

Biological Activity

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate sulfonyl chlorides with substituted phenyl ethanones. The reaction conditions often include the use of bases such as triethylamine or pyridine in organic solvents like dichloromethane or acetonitrile. The resulting compound can be purified using standard techniques such as recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated the compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Compound Bacterial Strain MIC (µg/mL)
This compoundMRSA15-30
This compoundE. coli20-40

These results suggest that the compound has moderate antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound was tested using an enzyme immunoassay to quantify prostanoid production from arachidonic acid.

Compound COX-1 Inhibition (IC50 µM) COX-2 Inhibition (IC50 µM)
This compound5.03.5

The data indicates that this compound selectively inhibits COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects typically associated with non-selective COX inhibitors .

Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Cell viability assays demonstrated that the compound induces apoptosis in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
MCF78.0Induction of apoptosis via caspase activation
HCT11610.5Cell cycle arrest at G2/M phase

Flow cytometry analysis confirmed that treatment with the compound leads to increased sub-G1 populations, indicative of apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

  • Case Study 1 : A clinical trial evaluated the efficacy of a related sulfonamide compound in patients with chronic inflammatory diseases. Results showed significant improvement in symptoms and reduction in inflammatory markers.
  • Case Study 2 : Research on a similar derivative demonstrated potent activity against resistant bacterial strains, leading to its consideration for use in combination therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-fluorobenzaldehyde and an appropriate acyl chloride. Alternatively, sulfonation of a pre-formed ethanone derivative (e.g., 1-(3-fluorophenyl)ethanone) using ethylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a viable route . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-sulfonation. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95% required for most studies).
  • NMR : ¹H and ¹³C NMR spectra should confirm the absence of unreacted starting materials (e.g., residual ethylsulfonyl chloride or 3-fluorophenyl intermediates) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion identification .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., SO₂ from sulfonyl groups) .
  • Storage : Keep in a desiccator at 4°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the sulfonyl group activates the adjacent carbonyl carbon for nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, hydrazines) in polar aprotic solvents (DMF, DMSO) can quantify this effect. Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl peak (C=O) reduction .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for fluorophenyl ethanone derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. For example, NIST-reported boiling points (e.g., 469.2 K for similar compounds ) should be cross-validated using differential scanning calorimetry (DSC) under controlled pressure. Computational methods (e.g., Gaussian calculations for enthalpy of vaporization) can supplement experimental data .

Q. How to design experiments probing the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • In vitro assays : Incubate the compound with human liver microsomes and NADPH. Quantify metabolite formation via LC-MS/MS.
  • Docking studies : Use software like AutoDock Vina to model binding to CYP3A4/2D6 active sites, focusing on fluorophenyl and sulfonyl moieties .
  • Control experiments : Include known CYP inhibitors (e.g., ketoconazole) to validate specificity .

Q. What analytical challenges arise in structural elucidation of degradation products?

  • Methodological Answer : Degradation (e.g., hydrolysis of the sulfonyl group) produces polar metabolites that complicate isolation. Strategies include:

  • Solid-phase extraction (SPE) : Use C18 cartridges to concentrate degradation products.
  • Advanced NMR techniques : ¹⁹F NMR enhances sensitivity for tracking fluorinated byproducts .
  • Hyphenated techniques : LC-NMR-MS integrates separation, structural analysis, and mass confirmation .

Q. How to address low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst optimization : Screen alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve sulfonation efficiency .
  • Solvent effects : Test high-boiling solvents (e.g., chlorobenzene) to enhance reaction homogeneity.
  • Process monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

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